
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with pyrrolidine-2-carboxylic acid. The process can be summarized as follows:
Starting Materials: 2,5-dichloroaniline and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 2,5-dichloroaniline is first dissolved in the solvent, followed by the addition of the coupling agent and catalyst. Pyrrolidine-2-carboxylic acid is then added to the mixture, and the reaction is allowed to proceed at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide
- N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide
Comparison
Compared to its analogs, N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the 2,5-dichloro substitution pattern may result in different steric and electronic effects compared to the 2,4- or 3,5-dichloro patterns, leading to variations in how the compound interacts with molecular targets.
Eigenschaften
Molekularformel |
C11H12Cl2N2O |
|---|---|
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9/h3-4,6,9,14H,1-2,5H2,(H,15,16) |
InChI-Schlüssel |
JTHMFSXEWSWFTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


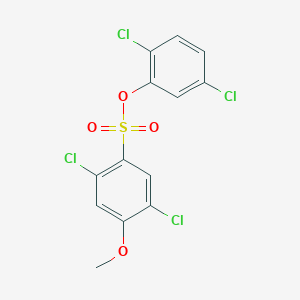
![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)

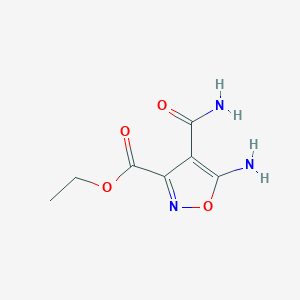
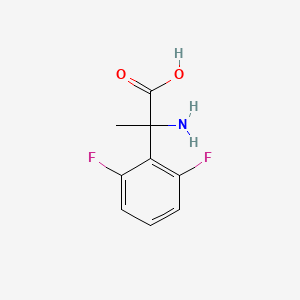
![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
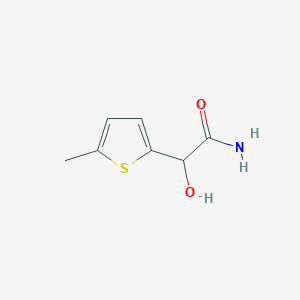
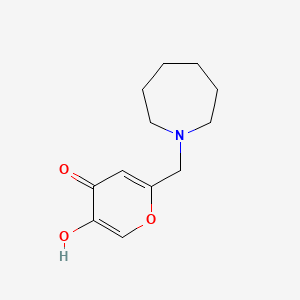

![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)

